(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-hydrazine
Overview
Description
“(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-hydrazine” is a chemical compound with the CAS Number: 654683-88-2 . It has a molecular weight of 193.25 . The IUPAC name for this compound is 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-propanamine .
Synthesis Analysis
The synthesis of N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamides involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine and benzenesulfonyl chloride under dynamic pH control at 10 using aqueous Na2CO3 . This reaction yields 2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide, which is further substituted at N-position with various alkyl/aryl halides in N,N-dimethylformamide and a catalytic amount of lithium hydride to obtain N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamides .Molecular Structure Analysis
The molecular structure of “(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-hydrazine” is available as a 2D Mol file . The IUPAC Standard InChI is InChI=1S/C10H10O3/c1-7(11)8-2-3-9-10(6-8)13-5-4-12-9/h2-3,6H,4-5H2,1H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of “(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-hydrazine” include a molecular weight of 193.25 . The IUPAC name for this compound is 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-propanamine .Scientific Research Applications
Antitumor Properties
Compounds derived from 2-acetylpyridine and alpha-(N)-acetyldiazine/quinoline groups, similar in structure to (2,3-Dihydro-benzo[1,4]dioxin-6-yl)-hydrazine, have been shown to inhibit in vitro cell proliferation in the nanomolar range. These compounds exhibit effective inhibition of leukemia, colon, and ovarian cancer cells. One specific compound, E-13k, demonstrates a higher efficiency in inhibiting the proliferation of MCF-7 breast carcinoma cells compared to nontransformed MCF-10A cells. This compound is not transported by P-glycoprotein and is a weak MRP substrate. Its antiproliferative activity remains unaffected by increased concentrations of serum or alpha(1)-acid glycoprotein. In vivo, E-13k achieved a net cell kill in ovarian and CNS tumor cells in the hollow fiber assay (Easmon et al., 2006).
Antimicrobial Activity
Derivatives of 1-(6-nitro-2H-benzo[b][1,4]thiazine-3(4H)-ylidene)hydrazine-1,1-dioxide, which are structurally related to (2,3-Dihydro-benzo[1,4]dioxin-6-yl)-hydrazine, have shown potent antimicrobial activity. These compounds were evaluated using the disc diffusion method, with one particular compound (5f) demonstrating the most potent antimicrobial activity (Maheshwari & Goyal, 2016).
Molecular Docking Studies and α-Glucosidase Inhibition
A series of novel 2-(substituted arylidene)-N-(5-(propylthio)-2,3-dihydro-1H-benzo[d]imidazol-2-yl)hydrazine-1-carboxamide derivatives were synthesized and screened for their α-glucosidase inhibitory activity. These derivatives exhibited better inhibition than acarbose, with one compound being the most active among all synthetic derivatives. Molecular docking studies were carriedout to determine the binding interactions. In silico studies correlated well with in vitro studies, suggesting potential use in therapeutic applications (Şenkardeş et al., 2022).
Synthesis of Benzofuran and Benzothiazine Derivatives
Compounds synthesized from reactions involving benzofuran and benzothiazine derivatives, similar to (2,3-Dihydro-benzo[1,4]dioxin-6-yl)-hydrazine, have demonstrated significant pharmacological activities. These include diuretic, muscle relaxant, anthelmintic, anti-inflammatory, and cardiotonic activities. This indicates the potential for diverse therapeutic applications of compounds structurally related to (2,3-Dihydro-benzo[1,4]dioxin-6-yl)-hydrazine (Chowdary et al., 2000).
Antioxidant Activity
Hydrazine derivatives have been noted for their diverse biological activities, including antioxidant properties. A specific Schiff base derivative demonstrated excellent antioxidant activity in ABTS and DPPH assays, with minimal cytotoxicity below a certain concentration. This highlights the potential of (2,3-Dihydro-benzo[1,4]dioxin-6-yl)-hydrazine related compounds in antioxidant applications (Tayade et al., 2022).
Safety And Hazards
properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-6-ylhydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c9-10-6-1-2-7-8(5-6)12-4-3-11-7/h1-2,5,10H,3-4,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNBYAELTACACSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90409068 | |
Record name | (2,3-Dihydro-1,4-benzodioxin-6-yl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90409068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-hydrazine | |
CAS RN |
299165-45-0 | |
Record name | (2,3-Dihydro-1,4-benzodioxin-6-yl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90409068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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